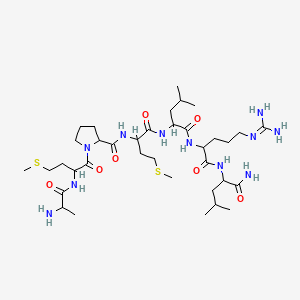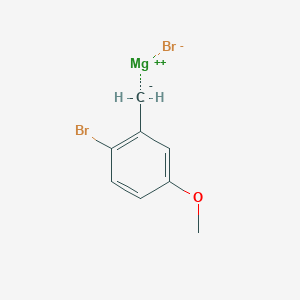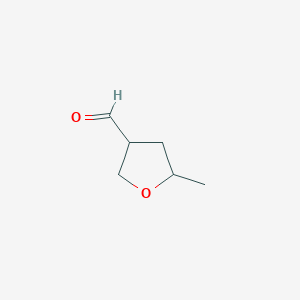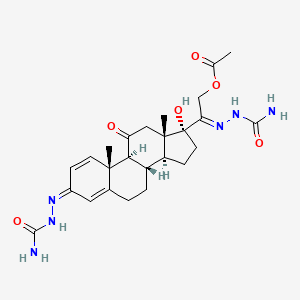
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate is a synthetic glucocorticoid derivative of cortisol. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate involves multiple steps, starting from the parent compound, prednisolone. The key steps include the formation of the disemicarbazone moiety and the acetylation of the hydroxyl group at the 21st position. The reaction conditions typically involve the use of hydrazine derivatives and acetic anhydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments with stringent control over reaction parameters and purification steps.
化学反应分析
Types of Reactions
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
作用机制
The mechanism of action of 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s effects are mediated through various molecular targets and pathways, including the NF-κB and MAPK signaling pathways.
相似化合物的比较
Similar Compounds
Prednisolone: A parent compound with similar anti-inflammatory properties.
Dexamethasone-21-acetate: Another glucocorticoid with a similar structure but different pharmacokinetic properties.
Deflazacort: A glucocorticoid with a unique oxazoline ring structure
Uniqueness
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate is unique due to its disemicarbazone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and selectivity in binding to glucocorticoid receptors, making it a valuable compound in both research and therapeutic applications.
属性
分子式 |
C25H34N6O6 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
[(2E)-2-(carbamoylhydrazinylidene)-2-[(3Z,8S,9S,10R,13S,14S,17R)-3-(carbamoylhydrazinylidene)-17-hydroxy-10,13-dimethyl-11-oxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C25H34N6O6/c1-13(32)37-12-19(29-31-22(27)35)25(36)9-7-17-16-5-4-14-10-15(28-30-21(26)34)6-8-23(14,2)20(16)18(33)11-24(17,25)3/h6,8,10,16-17,20,36H,4-5,7,9,11-12H2,1-3H3,(H3,26,30,34)(H3,27,31,35)/b28-15-,29-19+/t16-,17-,20+,23-,24-,25-/m0/s1 |
InChI 键 |
ALYWZZZFYLAFEN-NPHVWVTMSA-N |
手性 SMILES |
CC(=O)OC/C(=N\NC(=O)N)/[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=C/C(=N\NC(=O)N)/C=C[C@]34C)C)O |
规范 SMILES |
CC(=O)OCC(=NNC(=O)N)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=NNC(=O)N)C=CC34C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
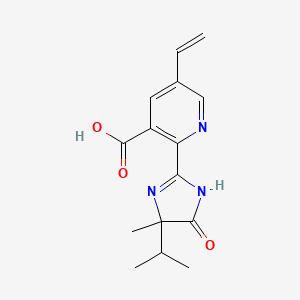
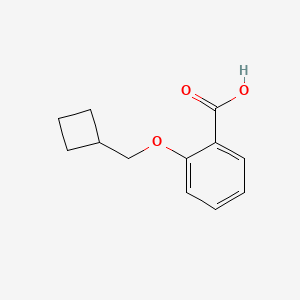
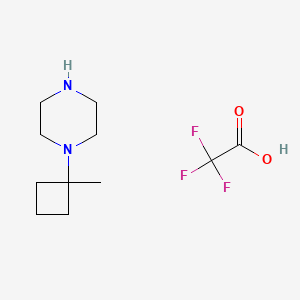
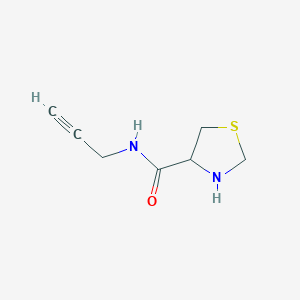
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)

